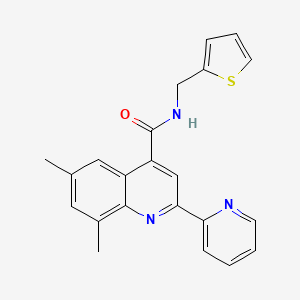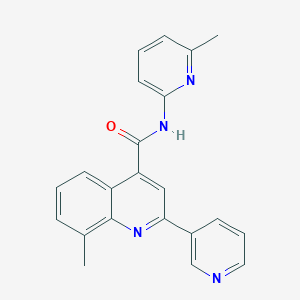
8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as LY294002, is a synthetic small molecule that has been widely used as a pharmacological tool to investigate the phosphoinositide 3-kinase (PI3K) signaling pathway. It was first synthesized by researchers at Eli Lilly and Company in the late 1990s and has since become a valuable research tool in the field of molecular biology.
Mécanisme D'action
8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide inhibits the activity of PI3K by binding to the ATP-binding site of the catalytic subunit of the enzyme. This prevents the enzyme from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. This results in downstream effects on the activity of various signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in various cellular contexts. Inhibition of PI3K activity by this compound can result in decreased cell proliferation, increased apoptosis, and altered metabolism. It has also been shown to modulate the immune response, regulate autophagy, and affect neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide in lab experiments is its specificity for PI3K, which allows for selective inhibition of this pathway without affecting other signaling pathways. Additionally, it is a small molecule that can be easily synthesized and purified, making it a cost-effective research tool. However, one limitation of using this compound is that it can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving 8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective PI3K inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PI3K signaling in various disease states, including cancer, diabetes, and neurodegenerative disorders. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms underlying various diseases and lead to the development of more effective treatments.
Applications De Recherche Scientifique
8-methyl-N-(6-methyl-2-pyridinyl)-2-(3-pyridinyl)-4-quinolinecarboxamide has been widely used as a pharmacological tool to investigate the PI3K signaling pathway, which is involved in a wide range of cellular processes, including cell growth, survival, and metabolism. It has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the function of this pathway in various cellular contexts.
Propriétés
IUPAC Name |
8-methyl-N-(6-methylpyridin-2-yl)-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-6-3-9-17-18(22(27)26-20-10-4-7-15(2)24-20)12-19(25-21(14)17)16-8-5-11-23-13-16/h3-13H,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEWZZLVEKXBTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=CC(=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



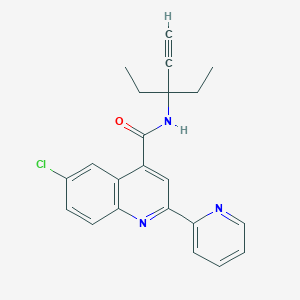
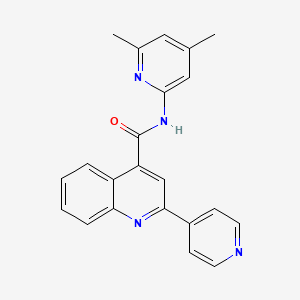
![6-bromo-N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608403.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608405.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608406.png)
![7-chloro-8-methyl-N-[2-(1-piperidinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3608415.png)


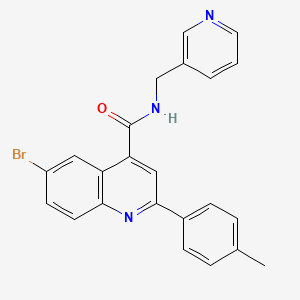
![2-[benzyl(methyl)amino]-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3608449.png)



